dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate
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Overview
Description
Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate typically involves multiple steps, starting with the formation of the pyrrole ring. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a suitable catalyst, followed by esterification with dimethyl malonate[_{{{CITATION{{{_1{1,3-dimethyl 5- 3- (2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrroles or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate has shown potential as a biological probe in studying enzyme mechanisms and cellular processes.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate
2,5-Dimethylpyrrole derivatives
Chloroacetyl esters
Uniqueness: Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.
Properties
IUPAC Name |
dimethyl 5-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-10-5-15(16(21)9-19)11(2)20(10)14-7-12(17(22)24-3)6-13(8-14)18(23)25-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWZOYDPDONNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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